3-Methoxybenzyl alcohol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxybenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 3-methoxybenzaldehyde using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions and yields the desired alcohol .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 3-methoxybenzaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 3-Methoxybenzaldehyde.
Reduction: 3-Methoxybenzylamine.
Substitution: 3-Methoxybenzyl chloride.
Scientific Research Applications
3-Methoxybenzyl alcohol is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-Methoxybenzyl alcohol involves its interaction with specific molecular targets. For instance, in oxidation reactions, the hydroxyl group is converted to an aldehyde group through the transfer of electrons to the oxidizing agent. In reduction reactions, the compound gains electrons, leading to the formation of an amine group .
Comparison with Similar Compounds
4-Methoxybenzyl alcohol:
2-Methoxybenzyl alcohol:
4-Methylbenzyl alcohol: This compound has a methyl group instead of a methoxy group at the para position.
Uniqueness: 3-Methoxybenzyl alcohol is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the methoxy group affects the compound’s electronic properties and its behavior in chemical reactions .
Properties
IUPAC Name |
(3-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGNZLVHOZEOPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220001 | |
Record name | 3-Methoxybenzyl alcohol | |
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Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow or light brown liquid; [Acros Organics MSDS] | |
Record name | 3-Methoxybenzyl alcohol | |
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CAS No. |
6971-51-3 | |
Record name | 3-Methoxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6971-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Methoxybenzyl alcohol | |
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Record name | 6971-51-3 | |
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Record name | 3-Methoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.455 | |
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Record name | 3-METHOXYBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1XC3698N5 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methoxybenzyl alcohol?
A1: The molecular formula of this compound is C8H10O2, and its molecular weight is 138.16 g/mol.
Q2: How can this compound be synthesized?
A2: One method to synthesize (Z)-3-Butylidene-4-hydroxyphthalide utilizes this compound as a starting material. []
Q3: What spectroscopic techniques are useful for characterizing this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for identifying and quantifying this compound in plant extracts. [, ]
Q4: Does this compound participate in any notable catalytic reactions?
A4: Research indicates that this compound can be used as a starting material in the synthesis of (Z)-3-Butylidene-4-hydroxyphthalide. [] Additionally, it is utilized in the preparation of a copper(II) Schiff base complex, which is immobilized on superparamagnetic Fe3O4@SiO2. This complex serves as a magnetically separable nanocatalyst for oxidizing alkenes and alcohols using tert-butyl hydroperoxide. []
Q5: How does the presence of a benzylic hydroxymethylene group in this compound impact its reactivity?
A5: Studies have shown the significance of the benzylic hydroxymethylene group in the reaction of the lignin side-chain with active oxygen species under oxygen bleaching conditions. []
Q6: Is this compound found in natural sources, and if so, what are its potential biological activities?
A6: this compound is a constituent of Termitomyces heimii, a wild edible mushroom. [] It is also found in Adenophora roots as a component of novel phenolic glycosides. [] Furthermore, it has been identified as a potential antioxidant in vanilla extracts. []
Q7: How does the structure of this compound relate to its antioxidant properties compared to other vanilla extract components?
A7: Research suggests that the presence of hydroxyl groups in this compound, as well as in 4-hydroxybenzyl alcohol, contributes to their antioxidant activity. In contrast, vanillin, with an aldehyde group instead of a hydroxyl group at the same position, exhibits significantly lower antioxidant activity. []
Q8: Does this compound play a role in plant defense mechanisms?
A8: Studies using the white-rot basidiomycete Phanerochaete chrysosporium have shown that this compound is produced during the fungal degradation of lignin model compounds. This suggests a potential role in the breakdown of lignin, a key component of plant cell walls. [, , , , ]
Q9: How does the position of the methoxy group on the aromatic ring influence the oxidation of this compound compared to other isomers?
A9: The position of the methoxy group significantly influences the photocatalytic oxidation of aromatic alcohols. Studies comparing benzyl alcohol, 2-Methoxybenzyl alcohol, this compound, and 4-Methoxybenzyl alcohol demonstrate that the para-substituted isomer exhibits the highest selectivity towards aldehyde formation, followed by the ortho-substituted, and lastly the meta-substituted isomer. []
Q10: Are there any studies evaluating the toxicity of this compound towards nematodes?
A10: Studies investigating the impact of various organic compounds on the survival of nematode larvae Strongyloides papillosus and Haemonchus contortus found this compound to significantly reduce larval vitality. This highlights its potential as a starting point for developing novel anthelmintic agents. []
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